molecular formula C21H17FN2O3S B3397694 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021221-00-0

2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3397694
CAS RN: 1021221-00-0
M. Wt: 396.4 g/mol
InChI Key: LJTYSVNLPVCBEY-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide works by binding to the ATP-binding site of FGFR kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its specificity towards FGFR kinases, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide may not be effective in all cancer types, as some cancers may not rely on FGFR signaling for their growth and survival.

Future Directions

Several future directions for research on 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide include:
1. Studying its potential in combination with other cancer therapies to enhance its efficacy.
2. Investigating its potential in other diseases, such as neurodegenerative disorders.
3. Developing more potent and selective inhibitors of FGFR kinases.
4. Studying the effects of 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide on the tumor microenvironment and immune system.
5. Investigating the role of 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in cancer stem cells and metastasis.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of FGFR kinases, which are known to play a crucial role in the growth and survival of cancer cells. 2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been studied for its potential in the treatment of inflammatory disorders, such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-15-4-7-17(8-5-15)27-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-28-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTYSVNLPVCBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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